molecular formula C12H13FN2OS B2563753 N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide CAS No. 1164468-05-6

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide

Cat. No.: B2563753
CAS No.: 1164468-05-6
M. Wt: 252.31
InChI Key: CQMSJPUAVGBAMK-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a synthetic benzothiazole derivative offered for research purposes. Compounds featuring the benzothiazole skeleton are the subject of ongoing scientific investigation due to their diverse biological activities, which have been reported to include anticancer, antibacterial, and antifungal properties in related molecules . The core benzothiazole structure is also noted for its structural similarity to the lateral chain of natural benzylpenicillin and for its potential coordination abilities in metal-organic complexes . The specific incorporation of a fluorine atom and a butanamide group in this compound is designed to modulate its electronic properties, lipophilicity, and potential for forming hydrogen bonds, which are critical parameters in medicinal chemistry and materials science research. This product is intended for use in chemical and pharmaceutical research applications, such as in vitro screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers will find value in this compound for exploring new pharmacological targets or developing novel heterocyclic systems. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c1-3-5-10(16)14-12-15(2)11-8(13)6-4-7-9(11)17-12/h4,6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMSJPUAVGBAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC=C2S1)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Butanamide Group: The butanamide group can be introduced through the reaction of the benzothiazole derivative with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions in cells.

Mechanism of Action

The mechanism by which N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the benzothiazole ring play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Benzothiazole Derivatives

(a) Riluzole
  • Structure: Contains a benzothiazole moiety with an amino group and a trifluoromethoxy substituent.
  • Activity : Approved for ALS treatment, exhibits anticonvulsant properties via sodium channel modulation .
(b) Benzothiazolium Salts
  • Structure : Quaternized nitrogen (e.g., N-alkyl or N-allyl groups) on the benzothiazole ring .
  • Activity: 2–3-fold higher biological activity compared to non-quaternized analogs due to improved charge distribution and solubility .

Substituted Benzothiazole Amides

(a) (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
  • Structure : Features a methoxyphenyl group and benzamide side chain .
  • Activity : Structural data (e.g., bond angles, torsional parameters) suggest stable crystal packing via hydrogen bonding .
  • Comparison : The target compound’s butanamide chain (vs. benzamide) may reduce aromatic stacking interactions but improve solubility.
(b) 4-Cyano-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • Structure: Substituted with a cyano group on the benzamide ring .
  • Activity: The electron-withdrawing cyano group may enhance binding affinity to target proteins.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Anticonvulsant Potential

  • Benzothiazole derivatives like riluzole demonstrate sodium channel inhibition .
  • The target compound’s 4-fluoro substituent may enhance blood-brain barrier penetration, a critical factor for anticonvulsant efficacy .

Anticancer and Anti-Inflammatory Activity

  • Di-aryl-substituted imidazo[2,1-b]benzothiazoles show antitumor activity via kinase inhibition .
  • The target compound’s lack of aromatic substituents on the benzothiazole ring may limit direct DNA intercalation but reduce off-target toxicity.

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

  • The Z-configuration in the target compound likely influences intermolecular hydrogen bonding patterns, analogous to related dihydrothiazol-ylidene derivatives .
  • Tools like SHELX and WinGX are critical for resolving such structural details .

Lipophilicity and Solubility

  • 4-Fluoro group: Increases logP compared to non-halogenated analogs.
  • Butanamide chain : Balances lipophilicity with moderate aqueous solubility.

Data Table: Key Comparisons

Compound Substituents Biological Activity Key Advantage Reference
Target Compound 4-Fluoro, 3-methyl, butanamide Anticonvulsant (hypothesized) Balanced solubility and permeability
Riluzole Trifluoromethoxy, amino ALS treatment Clinically validated
Benzothiazolium Salts N-Alkyl quaternization 2–3× activity enhancement Improved charge distribution
(Z)-N-[3-(2-Methoxyphenyl)-...benzamide Methoxyphenyl, benzamide Structural stability Strong crystal packing
4-Cyano-N-(4-fluoro-3-methyl-...) Cyano, benzamide Enhanced binding affinity Electron-withdrawing substituent

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